molecular formula C27H33N3O3S B2436892 N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](4-methoxyphenyl)methyl}-4,5-dimethylthiophen-2-yl)benzamide CAS No. 631858-35-0

N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](4-methoxyphenyl)methyl}-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B2436892
CAS No.: 631858-35-0
M. Wt: 479.64
InChI Key: AJTMWWHJGXMIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](4-methoxyphenyl)methyl}-4,5-dimethylthiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C27H33N3O3S and its molecular weight is 479.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-4,5-dimethylthiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S/c1-19-20(2)34-27(28-26(32)22-7-5-4-6-8-22)24(19)25(21-9-11-23(33-3)12-10-21)30-15-13-29(14-16-30)17-18-31/h4-12,25,31H,13-18H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTMWWHJGXMIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)OC)N3CCN(CC3)CCO)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Research indicates that compounds with similar structures often exhibit cytotoxic properties through the following mechanisms:

  • DNA Fragmentation : Induction of DNA damage leading to apoptosis in cancer cells.
  • Caspase Activation : Activation of caspase-3, a key enzyme in the apoptotic pathway.

These mechanisms have been observed in various studies that assess the biological activity of related compounds.

Cytotoxicity

N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)benzamide has shown promising cytotoxic activity against several cancer cell lines. For instance, it was evaluated against human leukemia (HL-60) and colon cancer cell lines, demonstrating significant cell death compared to normal cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-6015DNA fragmentation, caspase activation
CEM T-Lymphocytes20Apoptosis induction
HSC-225Cell cycle arrest

Selectivity

The compound exhibits selective toxicity towards neoplastic cells over normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications.

Case Studies

A notable study evaluated the compound's effects on various human tumor cell lines, including:

  • Study on HL-60 Cells : The compound induced significant apoptosis characterized by DNA fragmentation and increased caspase-3 activity.
  • Colon Cancer Models : In vivo studies demonstrated that doses of the compound resulted in reduced tumor growth without affecting normal tissue viability.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that while the compound is lipophilic, which may affect its bioavailability, it has been well tolerated in short-term toxicity screens in animal models.

Table 2: Pharmacokinetic Properties

PropertyValue
Lipophilicity (Log P)6.7
Oral BioavailabilityModerate
Acute ToxicityLow (up to 300 mg/kg)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.